2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine
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Overview
Description
2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine is a complex organic compound that belongs to the class of imidazole-containing compounds. These compounds are known for their diverse chemical and biological properties, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine typically involves multiple steps, starting with the preparation of the core imidazole structure. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A structurally related compound with similar functional groups.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Another related compound with a similar core structure.
Uniqueness
2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine is unique due to its specific imidazole-containing structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
88710-39-8 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(2-methoxy-4-prop-2-ynoxyphenyl)-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C15H12N4O2/c1-3-6-21-10-4-5-11(14(7-10)20-2)15-18-12-8-16-17-9-13(12)19-15/h1,4-5,7-9H,6H2,2H3,(H,18,19) |
InChI Key |
WKQHSCXASBGBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC#C)C2=NC3=CN=NC=C3N2 |
Origin of Product |
United States |
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